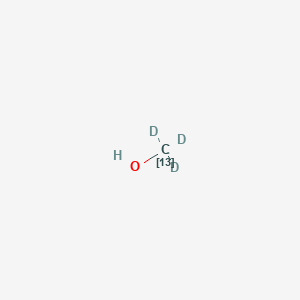

trideuterio(113C)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

CH4O |

|---|---|

Molecular Weight |

36.053 g/mol |

IUPAC Name |

trideuterio(113C)methanol |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3 |

InChI Key |

OKKJLVBELUTLKV-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])O |

Canonical SMILES |

CO |

Origin of Product |

United States |

Foundational & Exploratory

Trideuterio(¹³C)methanol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹³C)methanol ([¹³C]D₃-methanol) is a stable isotope-labeled analog of methanol. It is a powerful tool in metabolic research, particularly in studies involving one-carbon metabolism. The strategic labeling with both a heavy carbon isotope (¹³C) and deuterium (D) provides distinct mass shifts and nuclear magnetic resonance (NMR) properties, making it an invaluable tracer for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties

Physical and Chemical Data

| Property | Value | Source/Calculation |

| Chemical Formula | ¹³CD₃OH | - |

| Molecular Weight | 37.07 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Related CAS Numbers | 67-56-1 (Methanol)[1][2], 811-98-3 (Methanol-d4)[3][4], 1849-29-2 (Methanol-d3)[5] | Multiple Sources |

| Appearance | Colorless liquid | Inferred from Methanol[2] |

| Boiling Point | ~65 °C | Inferred from Methanol-d4 |

| Melting Point | ~-98 °C | Inferred from Methanol-d4 |

| Density | ~0.87 g/mL at 25 °C | Inferred from Methanol-d4 |

Spectroscopic Data

| Spectroscopic Property | Expected Characteristics |

| ¹H NMR | A singlet for the hydroxyl proton (-OH), the chemical shift of which is solvent and concentration-dependent. The methyl protons are replaced by deuterium, so no signal from the methyl group will be observed. |

| ¹³C NMR | A single resonance for the ¹³C-labeled methyl carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal will appear as a septet (1:3:6:7:6:3:1) with a chemical shift around 49 ppm in CDCl₃.[6] |

| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) will be observed at m/z = 37. Common fragments would include the loss of a deuterium atom ([M-D]⁺) at m/z = 34 and the formyl cation ([CDO]⁺) at m/z = 31. The base peak is often [M-D]⁺.[7] |

Applications in Research

Trideuterio(¹³C)methanol is primarily used as a tracer in metabolic studies to investigate pathways involving one-carbon metabolism. Its dual labeling allows for unambiguous tracking of the methyl group.

-

Metabolic Flux Analysis (MFA): The rate of incorporation of the ¹³C and deuterium labels into downstream metabolites allows for the quantification of metabolic fluxes through pathways such as serine synthesis, folate metabolism, and methylation reactions.[8]

-

Pathway Elucidation: By tracking the fate of the labeled methyl group, researchers can identify and confirm the activity of metabolic pathways. For example, it can be used to study the conversion of methanol to formaldehyde and formate.[9]

-

Enzyme Kinetics: The isotopic labeling can be used to study the kinetic isotope effect of enzymes that metabolize methanol, providing insights into reaction mechanisms.

-

Drug Metabolism Studies: It can be used to study the role of one-carbon metabolism in the biotransformation of drugs and xenobiotics.

Experimental Protocols

The following are generalized protocols for the use of trideuterio(¹³C)methanol in cell culture-based metabolic labeling experiments. Specific parameters should be optimized for the experimental system being studied.

Cell Culture Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvest.

-

Media Preparation: Prepare the desired cell culture medium, replacing unlabeled methanol (if present) or supplementing with trideuterio(¹³C)methanol at a final concentration typically in the range of 1-10 mM. The exact concentration should be determined based on the specific metabolic pathway and cell type.

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a duration that allows for sufficient label incorporation into the metabolites of interest. This can range from a few minutes to several hours.[10]

-

Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells with a cold solvent, such as liquid nitrogen or an ice-cold 80% methanol solution.[11] Metabolites are then typically extracted using a biphasic solvent system, such as methanol/water/chloroform, to separate polar and nonpolar metabolites.[12]

Sample Analysis by NMR Spectroscopy

-

Sample Preparation: The dried polar metabolite extract is reconstituted in a deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[13]

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed analysis of ¹³C labeling, 2D ¹H-¹³C HSQC or HMBC experiments are highly informative.[8]

-

Data Processing and Analysis: Process the NMR data using appropriate software. The isotopic enrichment at specific carbon positions can be determined by comparing the integrals of the signals from the ¹³C-labeled and unlabeled isotopologues.[14]

Sample Analysis by Mass Spectrometry

-

Sample Preparation: The dried metabolite extracts are reconstituted in a solvent compatible with the chosen chromatography method (e.g., 50% methanol for reversed-phase liquid chromatography).[15]

-

LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: The mass isotopologue distribution of each metabolite is determined from the mass spectra. The fractional enrichment of the ¹³C and deuterium labels is calculated after correcting for the natural abundance of stable isotopes.[16]

Visualizations

Methanol Metabolism Pathway

The primary metabolic pathway for methanol in many organisms involves its oxidation to formaldehyde and then to formate, which can then enter one-carbon metabolism.

Caption: Metabolic pathway of trideuterio(¹³C)methanol.

Experimental Workflow for Metabolic Tracing

The general workflow for a stable isotope tracing experiment using trideuterio(¹³C)methanol involves several key steps from sample preparation to data analysis.

Caption: Experimental workflow for stable isotope tracing.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 811-98-3 | Fisher Scientific [fishersci.com]

- 4. Deuterated Solvents - Methanol [fishersci.no]

- 5. 甲醇-d3 99.8 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. docbrown.info [docbrown.info]

- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cdn.bcm.edu [cdn.bcm.edu]

- 16. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Trideuterio(¹¹³C)methanol: Physical Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (¹¹³CD₃OH) is a stable, isotopically labeled form of methanol, enriched with both a carbon-13 isotope and three deuterium atoms. This unique isotopic composition makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry, metabolic research, and pharmaceutical development. Its primary application lies in its use as an internal standard for mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies. The substitution of hydrogen with deuterium and ¹²C with ¹³C provides a distinct mass signature, allowing for precise quantification and structural elucidation of methanol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the core physical properties of trideuterio(¹¹³C)methanol, details on experimental protocols for their determination, and highlights its application in drug development with a focus on metabolic pathways and experimental workflows.

Core Physical Properties

The physical properties of trideuterio(¹¹³C)methanol are primarily influenced by the increased mass resulting from the isotopic enrichment. These properties are crucial for its application in experimental settings, dictating its behavior as a solvent and an analytical standard.

| Property | Value |

| Molecular Formula | ¹¹³CD₃OH |

| Molecular Weight | 36.07 g/mol |

| Boiling Point | 64.7 °C |

| Melting Point | -98 °C |

| Density | 0.867 g/mL at 25 °C |

| Isotopic Purity | ¹³C: ≥ 99 atom %; D: ≥ 99.5 atom % |

| Appearance | Colorless liquid |

Experimental Protocols

Accurate determination of the physical properties of trideuterio(¹¹³C)methanol is essential for its proper use. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a volatile liquid like trideuterio(¹¹³C)methanol can be determined using the Thiele tube method, which allows for uniform heating of the sample.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (a few milliliters) of trideuterio(¹¹³C)methanol to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or by using a digital density meter.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.0001 g)

-

Trideuterio(¹¹³C)methanol sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled and there are no air bubbles.

-

Wipe any excess water from the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the trideuterio(¹¹³C)methanol sample at the same temperature as the distilled water.

-

Wipe the exterior and weigh the filled pycnometer. Record the mass (m₃).

-

The density of the trideuterio(¹¹³C)methanol is calculated using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Applications in Drug Development

Trideuterio(¹¹³C)methanol is a critical tool in drug development, primarily utilized in absorption, distribution, metabolism, and excretion (ADME) studies. Its key role is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Metabolic Fate of Methanol

While trideuterio(¹¹³C)methanol itself is not a therapeutic agent, understanding the metabolic pathway of methanol is crucial as it can be a metabolite of certain drugs or a component of drug formulations. In the human body, methanol is metabolized in the liver.

Metabolic Pathway of Methanol in the Liver.

This metabolic conversion is important in toxicology, as the metabolites formaldehyde and formic acid are toxic. The use of isotopically labeled methanol allows for precise tracking of these metabolic products.

Experimental Workflow: Pharmacokinetic Study

A common application of trideuterio(¹¹³C)methanol is as an internal standard in preclinical pharmacokinetic (PK) studies to quantify the concentration of a drug candidate in biological samples.

An In-depth Technical Guide to Trideuterio(¹³C)methanol: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹³C)methanol, a stable isotopologue of methanol, is a powerful tool in modern chemical and biomedical research. Its unique isotopic composition, featuring a carbon-13 atom and three deuterium atoms, allows for precise tracking and quantification in complex biological systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of trideuterio(¹³C)methanol, with a particular focus on its utility in drug development.

Chemical Structure and Properties

The chemical structure of trideuterio(¹³C)methanol is analogous to that of methanol, with the substitution of the common ¹²C isotope with ¹³C and the three hydrogen atoms of the methyl group with deuterium (D).

Chemical Formula: ¹³CD₃OH

IUPAC Name: (¹³C)trideuteriomethanol

CAS Number: 93704-35-9[1]

The incorporation of heavier isotopes results in a higher molecular weight compared to standard methanol. This mass difference is the cornerstone of its application in mass spectrometry-based analytical methods.

Quantitative Data

The physical and chemical properties of trideuterio(¹³C)methanol are summarized in the table below. These values are essential for its proper handling, storage, and application in experimental setups.

| Property | Value |

| Molecular Weight | 36.07 g/mol (calculated) |

| Boiling Point | 64.7 °C (lit.)[1] |

| Melting Point | -98 °C (lit.)[1] |

| Density | 0.888 g/mL at 25 °C (lit.)[1] |

| Isotopic Purity | Typically ≥98 atom % D and ≥99 atom % ¹³C (Varies by supplier) |

Synthesis of Trideuterio(¹³C)methanol

The synthesis of trideuterio(¹³C)methanol involves the use of isotopically enriched starting materials. A common synthetic route is the reduction of a ¹³C-enriched carbon source, followed by deuteration.

Experimental Protocol: Synthesis via Reduction of ¹³C-Carbon Dioxide

This protocol outlines a general procedure for the synthesis of trideuterio(¹³C)methanol.

Materials:

-

¹³C-Carbon Dioxide (¹³CO₂)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Deuterium oxide (D₂O)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Preparation of the Grignard Reagent (for comparison): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of methylmagnesium iodide can be prepared from iodomethane and magnesium turnings in anhydrous diethyl ether. For the synthesis of the labeled compound, a different approach is necessary.

-

Introduction of the Isotopic Label: A cylinder of ¹³CO₂ is used to bubble the gas through a solution of a suitable reducing agent.

-

Reduction and Deuteration: A solution of lithium aluminum deuteride in anhydrous diethyl ether is prepared in a separate flask under an inert atmosphere and cooled in an ice bath. The ¹³CO₂ is slowly introduced into the LiAlD₄ solution. The reaction mixture is stirred and allowed to warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O to hydrolyze the aluminum salts and liberate the deuterated methanol.

-

Workup and Purification: The resulting slurry is filtered, and the filtrate is distilled to isolate the trideuterio(¹³C)methanol. The purity of the final product is confirmed by gas chromatography and the isotopic enrichment is determined by mass spectrometry and NMR spectroscopy.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for yield and purity.

Applications in Drug Development

The unique properties of trideuterio(¹³C)methanol make it an invaluable tool in various stages of drug discovery and development.

Metabolic Studies and Flux Analysis

Stable isotope labeling with compounds like trideuterio(¹³C)methanol allows researchers to trace the metabolic fate of molecules in vivo and in vitro in a safe and precise manner[1]. In drug metabolism studies, it can be used to:

-

Elucidate Metabolic Pathways: By introducing a ¹³C-labeled methyl group, researchers can track its incorporation into various metabolites. This is crucial for understanding how a drug is processed in the body.

-

Quantify Metabolic Flux: Isotope-assisted metabolic flux analysis (MFA) is a powerful technique to measure the rates of metabolic reactions within a cell. Trideuterio(¹³C)methanol can serve as a tracer to quantify the flux through one-carbon metabolism pathways.

The general workflow for an isotope-assisted metabolic flux analysis experiment is depicted in the following diagram:

Internal Standards in Quantitative Bioanalysis

Due to its mass difference from the unlabeled analogue, trideuterio(¹³C)methanol is an ideal internal standard for quantitative mass spectrometry assays. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, which leads to more accurate and precise quantification of drug candidates and their metabolites in biological matrices.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the hydroxyl proton (-OH). The methyl protons are replaced by deuterium, which is not observed in ¹H NMR. The chemical shift of the hydroxyl proton will be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a single resonance for the ¹³C-enriched carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal is expected to be a multiplet (a septet, following the 2nI+1 rule). The chemical shift would be similar to that of the carbon in methanol, typically around 49 ppm.

Mass Spectrometry

In a mass spectrum, the molecular ion peak ([M]⁺) for trideuterio(¹³C)methanol would appear at m/z 36. The fragmentation pattern would be influenced by the stronger C-D bonds compared to C-H bonds, potentially leading to different relative abundances of fragment ions compared to unlabeled methanol.

Conclusion

Trideuterio(¹³C)methanol is a highly valuable, specialized chemical tool for researchers in the pharmaceutical and life sciences. Its well-defined isotopic labeling allows for precise and sensitive detection in complex biological systems, making it indispensable for modern metabolic research and quantitative bioanalysis. As drug development continues to rely on a deep understanding of metabolic pathways and pharmacokinetics, the use of such stable isotope-labeled compounds will undoubtedly continue to grow in importance.

References

An In-depth Technical Guide to the Synthesis and Purification of Trideuterio(¹¹³C)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trideuterio(¹¹³C)methanol (¹³CD₃OH), an important isotopically labeled compound used in a variety of scientific applications, including as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies. This document details the primary synthetic methodologies, purification protocols, and characterization techniques for this compound.

Synthetic Methodologies

The synthesis of trideuterio(¹¹³C)methanol requires the specific incorporation of one ¹³C atom and three deuterium (D) atoms. The two most common and effective approaches to achieve this are the reduction of a ¹³C-labeled methyl ester with a deuterated reducing agent and the catalytic hydrogenation of ¹¹³C-labeled carbon monoxide with deuterium gas.

Reduction of ¹³C-Methyl Formate with Lithium Aluminum Deuteride

A highly effective method for the synthesis of trideuterio(¹¹³C)methanol is the reduction of ¹³C-labeled methyl formate (H¹³COOCH₃) with lithium aluminum deuteride (LiAlD₄). In this reaction, the ¹³C-labeled carbonyl group is reduced to a deuterated methyl group, and the methoxy group is cleaved to also produce methanol. To maximize the yield of the desired product, it is crucial to use ¹³C-labeled methyl formate where the carbonyl carbon is the labeled atom.

Experimental Protocol:

-

Preparation of Lithium Aluminum Deuteride (LiAlD₄): Lithium aluminum deuteride can be synthesized by reacting lithium deuteride (LiD) with aluminum trichloride (AlCl₃) in an anhydrous solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly reactive hydride with moisture.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of LiAlD₄ in anhydrous diethyl ether under an inert atmosphere.

-

Addition of ¹³C-Methyl Formate: A solution of ¹³C-methyl formate in anhydrous diethyl ether is added dropwise to the LiAlD₄ solution at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period to ensure complete reaction. The reaction is then carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution at 0 °C.

-

Workup: The resulting precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether to recover any product. The combined organic phases contain the desired trideuterio(¹¹³C)methanol.

Logical Workflow for Synthesis via Reduction:

Caption: Synthesis of ¹³CD₃OH via reduction of ¹³C-methyl formate.

Catalytic Hydrogenation of ¹³C-Carbon Monoxide

An alternative industrial-scale synthesis involves the catalytic hydrogenation of ¹³C-labeled carbon monoxide (¹³CO) with deuterium gas (D₂). This reaction is typically carried out at high pressure and temperature over a heterogeneous catalyst.

Experimental Protocol:

-

Catalyst Preparation: A common catalyst for methanol synthesis is a mixture of copper and zinc oxides, often with a smaller amount of aluminum oxide as a support (Cu/ZnO/Al₂O₃). The catalyst is typically activated by reduction with a dilute stream of hydrogen or deuterium gas at an elevated temperature.

-

Reaction Setup: A high-pressure reactor is charged with the activated catalyst.

-

Reaction: A mixture of ¹³C-carbon monoxide and deuterium gas, in a specific stoichiometric ratio, is introduced into the reactor. The reaction is carried out at elevated temperature and pressure.

-

Condensation and Collection: The product, trideuterio(¹¹³C)methanol, is in the gas phase under the reaction conditions. It is condensed by cooling the product stream and collected as a liquid.

Logical Workflow for Synthesis via Catalytic Hydrogenation:

Caption: Synthesis of ¹³CD₃OH via catalytic hydrogenation of ¹³CO.

Purification

The crude trideuterio(¹¹³C)methanol obtained from either synthetic route will contain impurities such as residual starting materials, solvents, and byproducts. Purification is most effectively achieved by fractional distillation.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask. The apparatus should be thoroughly dried to prevent contamination with water.

-

Distillation: The crude trideuterio(¹¹³C)methanol is placed in the distillation flask along with boiling chips. The mixture is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

Fraction Collection: The temperature at the distillation head is monitored closely. The fraction that distills at the boiling point of methanol (approximately 64.7 °C at standard pressure) is collected. Early and late fractions, which may contain lower and higher boiling impurities, respectively, are collected separately and discarded.

-

Storage: The purified trideuterio(¹¹³C)methanol is stored in a tightly sealed container, often over molecular sieves to maintain its anhydrous state.

Purification Workflow:

Caption: Purification of ¹³CD₃OH by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of trideuterio(¹¹³C)methanol. Please note that specific values can vary depending on the exact experimental conditions and scale of the reaction.

| Parameter | Synthesis via Reduction | Synthesis via Catalytic Hydrogenation |

| Starting Materials | ¹³C-Methyl Formate, LiAlD₄ | ¹³C-Carbon Monoxide, Deuterium Gas |

| Typical Yield | 70-85% | 80-95% (industrial scale) |

| ¹³C Isotopic Enrichment | >99% | >99% |

| Deuterium Isotopic Enrichment | >98% | >98% |

| Final Purity (post-distillation) | >99.5% | >99.8% |

Characterization

The identity and purity of the synthesized trideuterio(¹¹³C)methanol are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of a significant signal for the methyl protons confirms a high level of deuteration. A small singlet may be observed for the hydroxyl proton, which can exchange with residual water.

-

¹³C NMR: A single resonance will be observed for the ¹³C-labeled carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal will appear as a multiplet (a septet is expected).

-

²H (Deuterium) NMR: A signal corresponding to the deuterons in the methyl group will be present.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of trideuterio(¹¹³C)methanol (¹³CD₃OH), which is approximately 36.07 g/mol .

-

Gas Chromatography (GC): GC can be used to assess the chemical purity of the final product by separating it from any volatile impurities.

A Technical Guide to Trideuterio(¹¹³C)methanol for Researchers and Drug Development Professionals

Introduction:

Trideuterio(¹¹³C)methanol (¹³CD₃OH) is a stable, isotopically labeled form of methanol that serves as a critical tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics, and metabolic research. The incorporation of a carbon-13 (¹³C) isotope and three deuterium (D) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative assays and a tracer for metabolic flux analysis. This guide provides an in-depth overview of its commercial availability, key applications, and representative experimental protocols.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer trideuterio(¹¹³C)methanol, with varying specifications. The following table summarizes the quantitative data from prominent commercial sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (% ¹³C) | Isotopic Purity (% D) | Chemical Purity (%) |

| Sigma-Aldrich (MilliporeSigma) | 93704-35-9 | 93704-35-9 | ¹³CD₃OH | 36.07 | 99 | 98 | Not specified |

| Cambridge Isotope Laboratories, Inc. | CDLM-341 | 93704-35-9 | ¹³CD₃OH | 36.07 | 99 | 98 | >98 |

| Otsuka Chemical | 13C-Methanol-d3 | 93704-35-9 | ¹³CD₃OH | 36.07 | ≥99 | ≥98 | Not specified |

| IsoSciences | 13CD3OH | 93704-35-9 | ¹³CD₃OH | 36.07 | 99 | 98 | Not specified |

| CDN Isotopes | D-6001 | 93704-35-9 | ¹³CD₃OH | 36.07 | 99 | 98 | Not specified |

Core Applications in Research and Drug Development

The unique isotopic composition of trideuterio(¹¹³C)methanol makes it invaluable for two primary applications in scientific research: as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Internal Standard for Quantitative Mass Spectrometry (LC-MS/MS)

In drug development and clinical research, accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. However, matrix effects, ion suppression, and variations in sample preparation and instrument response can introduce significant variability.

Trideuterio(¹¹³C)methanol, when used as an internal standard, co-elutes with the analyte of interest and experiences similar matrix effects and ionization efficiencies.[1][2] Because it is isotopically labeled, it is chemically identical to the unlabeled analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to each sample, variations in the analytical process can be normalized, leading to highly accurate and precise quantification.[3]

Tracer in Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[4][5] By introducing a ¹³C-labeled substrate, such as trideuterio(¹¹³C)methanol, into a cell culture or organism, researchers can trace the path of the ¹³C label through various metabolic pathways.[6][7]

As the labeled methanol is metabolized, the ¹³C atom is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be determined.[8] This information is crucial for understanding cellular physiology, identifying metabolic bottlenecks, and discovering new drug targets.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of trideuterio(¹¹³C)methanol.

Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with Trideuterio(¹¹³C)methanol as an Internal Standard

This protocol outlines a typical workflow for the quantification of a hypothetical drug, "Drug X," in human plasma.

1. Materials and Reagents:

-

Human plasma (with anticoagulant)

-

Drug X analytical standard

-

Trideuterio(¹¹³C)methanol (as internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Drug X and trideuterio(¹¹³C)methanol in acetonitrile.

-

Calibration Standards: Serially dilute the Drug X stock solution with blank plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of trideuterio(¹¹³C)methanol in acetonitrile.

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Drug X from endogenous plasma components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Drug X and trideuterio(¹¹³C)methanol.

4. Data Analysis:

-

Integrate the peak areas for Drug X and the trideuterio(¹¹³C)methanol internal standard.

-

Calculate the peak area ratio (Drug X / Internal Standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 1: Workflow for quantitative analysis using an internal standard.

Protocol 2: ¹³C Metabolic Flux Analysis of Methanol Metabolism

This protocol provides a general framework for tracing the metabolism of trideuterio(¹¹³C)methanol in a cell culture model.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes) to mid-log phase.

-

Replace the standard culture medium with a medium containing a known concentration of trideuterio(¹¹³C)methanol as the sole carbon source or in combination with other unlabeled carbon sources.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled methanol.

2. Metabolite Extraction:

-

Quench the metabolic activity rapidly by, for example, aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the intracellular metabolites.

3. Derivatization (Optional):

-

For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.

4. Mass Spectrometry Analysis:

-

Analyze the metabolite extract using high-resolution LC-MS or GC-MS.

-

Acquire full-scan mass spectra to identify the mass isotopomer distributions of key metabolites in the relevant pathways (e.g., one-carbon metabolism, glycolysis, TCA cycle).

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.

-

The software will then calculate the relative and absolute fluxes through the metabolic pathways of interest.

Figure 2: General workflow for ¹³C metabolic flux analysis.

Signaling and Metabolic Pathways

Trideuterio(¹¹³C)methanol is primarily used to probe metabolic pathways rather than signaling pathways directly. The metabolism of methanol in humans and many other organisms is a critical detoxification pathway.

Figure 3: Metabolic pathway of ¹³C-Methanol.

Trideuterio(¹¹³C)methanol is a versatile and powerful tool for researchers in the life sciences. Its primary applications as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis provide invaluable data for drug development, disease research, and fundamental biology. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this isotopically labeled compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. foodriskmanagement.com [foodriskmanagement.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

Trideuterio(113C)methanol: A Comprehensive Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of trideuterio(¹³C)methanol, a crucial isotopically labeled compound in advanced scientific research. This guide details its chemical and physical properties, synthesis, and key applications, supported by experimental protocols and data visualizations.

Core Identifiers and Properties

Trideuterio(¹³C)methanol, with the chemical formula ¹³CD₃OH, is a stable isotope-labeled analog of methanol. The incorporation of a Carbon-13 atom and three deuterium atoms makes it an invaluable tool in a variety of analytical and metabolic studies.

Chemical Identifiers

A clear identification of trideuterio(¹³C)methanol is essential for procurement and regulatory purposes. The primary identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 93704-35-9[1] |

| Linear Formula | ¹³CD₃OH[1] |

| Synonyms | Methyl-¹³C,d₃ alcohol[1] |

| InChI Key | OKKJLVBELUTLKV-KQORAOOSSA-N[1] |

| MDL Number | MFCD08702852[1] |

| PubChem Substance ID | 329759160[1] |

Physicochemical Properties

The key physical and chemical properties of trideuterio(¹³C)methanol are outlined below, providing essential data for experimental design and safety considerations.

| Property | Value |

| Molecular Weight | 36.05 g/mol [1] |

| Density | 0.888 g/mL at 25 °C (lit.)[1] |

| Boiling Point | 64.7 °C (lit.)[1] |

| Melting Point | -98 °C (lit.)[1] |

| Flash Point | 9.7 °C - closed cup[1] |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % D[1] |

| Appearance | Colorless liquid |

Synthesis of Trideuterio(¹³C)methanol

The synthesis of trideuterio(¹³C)methanol involves the catalytic hydrogenation of ¹³C-labeled carbon monoxide with deuterium gas. This process is typically carried out at high pressure and temperature over a suitable catalyst, such as a copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) catalyst.

A generalized reaction scheme is as follows:

¹³CO + 2D₂ → ¹³CD₃OD

Key Applications and Experimental Protocols

Trideuterio(¹³C)methanol serves as a critical tool in various research fields, primarily due to its utility as a tracer in metabolic studies and as an internal standard in analytical chemistry.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. ¹³C-based MFA is considered the gold standard for determining in vivo metabolic fluxes. In this context, trideuterio(¹³C)methanol can be used as a labeled substrate for methylotrophic organisms, such as the yeast Pichia pastoris, which can utilize methanol as a sole carbon source.

Experimental Protocol: ¹³C-MFA in Pichia pastoris

-

Cell Culture: Cultivate Pichia pastoris in a chemically defined medium where a specific proportion of the standard methanol is replaced with trideuterio(¹³C)methanol. The cells should be grown in a chemostat to achieve a metabolic steady state.

-

Metabolite Extraction: Quench the metabolism of the harvested cells rapidly, often using cold methanol, and then extract the intracellular metabolites.

-

Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis: Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distribution of key metabolites.

-

Data Analysis: Use specialized software to calculate the intracellular metabolic fluxes from the mass isotopomer data and a stoichiometric model of the organism's metabolism.

Quantitative Proteomics (SILAC)

While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) traditionally uses labeled amino acids, organisms that can synthesize amino acids from a single carbon source like methanol can be adapted for SILAC-based quantitative proteomics using trideuterio(¹³C)methanol. This allows for the differential proteomic analysis of cells grown in "light" (unlabeled methanol) versus "heavy" (¹³CD₃OH) media.

Experimental Protocol: SILAC-based Proteomics in Methylotrophic Yeast

-

Cell Culture: Grow two populations of methylotrophic yeast. One in a medium containing standard methanol ("light") and the other in a medium with trideuterio(¹³C)methanol ("heavy"). Ensure complete incorporation of the labeled methanol into the proteome over several cell divisions.

-

Sample Preparation: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Internal Standard in Quantitative Mass Spectrometry

Trideuterio(¹³C)methanol is an excellent internal standard for the quantitative analysis of methanol and other small volatile organic compounds by mass spectrometry. Its chemical behavior is nearly identical to its unlabeled counterpart, but it is distinguishable by its higher mass.

Experimental Protocol: Quantification of Methanol using ¹³CD₃OH as an Internal Standard

-

Sample Preparation: To each sample and calibration standard, add a known amount of trideuterio(¹³C)methanol as the internal standard.

-

Extraction: If necessary, perform a sample extraction, for example, using headspace solid-phase microextraction (SPME) for volatile analysis.

-

GC-MS Analysis: Analyze the samples using GC-MS. Monitor the characteristic ions for both unlabeled methanol and the trideuterio(¹³C)methanol internal standard.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the samples from this calibration curve.

Safety and Handling

Trideuterio(¹³C)methanol should be handled with the same precautions as unlabeled methanol. It is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard and Precautionary Statements:

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H370 (Causes damage to organs).[1]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[1]

This technical guide provides a foundational understanding of trideuterio(¹³C)methanol, its properties, synthesis, and key applications in scientific research. For specific experimental applications, it is always recommended to consult detailed protocols from peer-reviewed literature and to adhere to all institutional safety guidelines.

References

A Technical Guide to the Isotopic Enrichment of Trideuterio(¹¹³C)methanol for Researchers and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (¹³CD₃OH) is a stable isotope-labeled compound of significant interest in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex labeled molecules for drug development. Its dual labeling with both Carbon-13 (¹³C) and deuterium (²H or D) provides a powerful tool for tracing metabolic pathways and quantifying metabolites with high precision using mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the synthesis, isotopic enrichment analysis, and applications of trideuterio(¹¹³C)methanol, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of Trideuterio(¹¹³C)methanol

The primary route for the synthesis of trideuterio(¹¹³C)methanol involves the catalytic hydrogenation of ¹³C-labeled carbon dioxide (¹³CO₂) with deuterium gas (D₂). This method allows for the direct incorporation of both the ¹³C and deuterium isotopes in a single process.

Experimental Protocol: Catalytic Hydrogenation of ¹³CO₂

Materials:

-

¹³C-labeled carbon dioxide (¹³CO₂) of high isotopic purity (e.g., 99 atom % ¹³C)

-

High-purity deuterium gas (D₂)

-

Catalyst: Copper-zinc oxide (Cu-ZnO) or Palladium-zinc (PdZn) based catalysts are commonly employed for their high activity and selectivity towards methanol synthesis.[1][2]

-

High-pressure reactor system equipped with temperature and pressure controls

-

Solvent for product collection (if necessary)

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Catalyst Activation: The chosen catalyst is typically activated in situ within the reactor by reduction under a flow of diluted hydrogen or deuterium gas at elevated temperatures. This step is crucial to generate the active metallic phases required for catalysis.

-

Reaction Setup: The activated catalyst is loaded into the high-pressure reactor. The reactor is then sealed and purged with an inert gas to remove any residual air and moisture.

-

Reactant Introduction: A stoichiometric excess of deuterium gas is introduced into the reactor, followed by the ¹³C-labeled carbon dioxide. The reaction is typically performed at elevated pressures (e.g., 20-50 bar) and temperatures (e.g., 200-300 °C).[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing the gas phase composition using an online gas chromatograph to measure the consumption of reactants and the formation of the product.

-

Product Collection: Upon completion of the reaction, the reactor is cooled, and the pressure is carefully released. The trideuterio(¹¹³C)methanol product is typically condensed and collected in a cold trap.

-

Purification: The collected crude product may be purified by distillation to remove any unreacted starting materials, byproducts (such as deuterated methane or carbon monoxide), and water.

dot

Caption: Workflow for the synthesis of trideuterio(¹¹³C)methanol.

Isotopic Enrichment Analysis

The determination of the isotopic enrichment of both ¹³C and deuterium in the final product is critical. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical isotopic enrichment levels achievable for trideuterio(¹¹³C)methanol. The exact values will depend on the isotopic purity of the starting materials and the specifics of the synthesis and purification processes.

| Isotope | Enrichment Level (atom %) | Analytical Method |

| Carbon-13 (¹³C) | > 99% | ¹³C NMR, Mass Spectrometry |

| Deuterium (D) | > 99.5% | ¹H NMR, ²H NMR, Mass Spectrometry |

Note: Data is representative of high-enrichment synthesis. Commercially available methanol-d4 often specifies a deuteration degree of at least 99.8%.

Experimental Protocols for Isotopic Enrichment Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR for Carbon-13 Enrichment:

-

Sample Preparation: A small amount of the purified trideuterio(¹¹³C)methanol is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nucleus) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE).

-

Data Analysis: The isotopic enrichment is determined by comparing the integral of the ¹³C signal of the methanol carbon to the integrals of the natural abundance ¹³C signals of a known internal standard or the solvent.

-

-

¹H and ²H NMR for Deuterium Enrichment:

-

¹H NMR: The degree of deuteration is determined by acquiring a high-resolution ¹H NMR spectrum. The residual proton signal of the methyl group is integrated and compared to the integral of a known internal standard. The very low intensity of the residual CHD₂OH and CH₂DOH signals relative to the standard allows for the calculation of the deuterium enrichment.

-

²H NMR: A deuterium NMR spectrum will show a strong signal for the -CD₃ group. While less common for routine quantification, it can be used to confirm the presence and relative abundance of deuterium.

-

2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: The sample is diluted in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Data Acquisition: A high-resolution mass spectrum is acquired to resolve the different isotopologues of methanol.

-

Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion peaks corresponding to the different isotopologues (e.g., ¹³C¹H₃OH, ¹³C¹H₂DOH, ¹³C¹HD₂OH, ¹³CD₃OH). The high mass resolution allows for the separation of these species from potential isobaric interferences.

-

dot

Caption: Workflow for isotopic enrichment analysis of ¹³CD₃OD.

Applications in Drug Development and Research

Trideuterio(¹¹³C)methanol is a valuable tracer for in vivo and in vitro metabolic studies. The ¹³C label allows for tracing the carbon backbone of molecules, while the deuterium labels can provide insights into reaction mechanisms and kinetic isotope effects.

Use as a Metabolic Tracer:

In drug metabolism studies, ¹³CD₃OH can be used to synthesize ¹³C and deuterium-labeled drug candidates or their metabolites. When administered in a biological system, the labeled compounds can be traced and quantified using mass spectrometry. This allows for:

-

Metabolic Pathway Elucidation: Identifying the metabolic fate of a drug by tracking the appearance of the ¹³C and deuterium labels in various metabolites.

-

Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug with high sensitivity and specificity.

-

Flux Analysis: Determining the rate of metabolic reactions by measuring the rate of incorporation of the stable isotopes into downstream metabolites.

dot

Caption: Use of ¹³CD₃OD as a precursor for metabolic tracing studies.

References

A Technical Guide to the Fundamental Research Applications of Trideuterio(¹¹³C)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(¹¹³C)methanol (CD₃¹³COH) is a stable, doubly isotopically labeled compound that serves as a powerful tool in a wide array of fundamental scientific research applications. The strategic incorporation of both deuterium (²H or D) and carbon-13 (¹³C) isotopes provides unique advantages for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying molecular interactions. This in-depth technical guide explores the core applications of trideuterio(¹¹³C)methanol, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in their scientific endeavors.

The distinct nuclear properties of deuterium and ¹³C make them invaluable probes in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Deuterium labeling can simplify proton NMR spectra and introduce a kinetic isotope effect, which is useful for studying reaction mechanisms.[1] Carbon-13 labeling allows for direct tracking of carbon backbones through metabolic pathways and provides a basis for quantitative analysis.[1][2] The combination of both labels in a single molecule like trideuterio(¹¹³C)methanol offers enhanced specificity and a wealth of information in complex biological and chemical systems.[2]

This guide will delve into the synthesis of this versatile compound and its primary applications in quantitative NMR (qNMR) and metabolic flux analysis (MFA), with a particular focus on its role in studying one-carbon metabolism.

Synthesis of Trideuterio(¹¹³C)methanol

The synthesis of trideuterio(¹¹³C)methanol is a critical first step for its application in research. While various methods exist for the synthesis of deuterated and ¹³C-labeled compounds, a common approach for producing doubly labeled methanol involves the reduction of a ¹³C-labeled carbon source with a deuterium donor.

A general synthetic strategy involves the reaction of ¹³C-labeled carbon monoxide (¹³CO) with deuterium gas (D₂) over a suitable catalyst.[3]

Reaction:

¹³CO + 2D₂ → CD₃¹³OD

Experimental Protocol: Catalytic Hydrogenation of ¹³C-Carbon Monoxide

Materials:

-

¹³C-enriched carbon monoxide (¹³CO) gas

-

Deuterium (D₂) gas

-

Catalyst: A mixed metal oxide catalyst, such as copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃)[4]

-

High-pressure reactor

-

Gas handling and purification system

-

Condensation and collection system

Procedure:

-

Catalyst Preparation and Activation: Prepare or procure a suitable methanol synthesis catalyst. The catalyst is typically activated by reduction in a stream of hydrogen or deuterium gas at elevated temperatures.

-

Reactor Setup: The high-pressure reactor is charged with the activated catalyst. The system is then purged with an inert gas to remove any air and moisture.

-

Reaction Conditions: A mixture of ¹³C-carbon monoxide and deuterium gas is introduced into the reactor. The reaction is typically carried out at high pressures (50-100 atm) and elevated temperatures (200-300 °C).[4] The stoichiometry of the reactants is carefully controlled to optimize the yield of methanol.

-

Product Condensation: The gaseous effluent from the reactor, containing trideuterio(¹¹³C)methanol, unreacted gases, and any byproducts, is passed through a condenser. The methanol product is selectively condensed into a liquid.

-

Purification: The collected liquid is then purified by distillation to separate the trideuterio(¹¹³C)methanol from any water or other impurities.[5] The purity of the final product can be assessed by gas chromatography and NMR spectroscopy.

Logical Relationship of Synthesis Steps

Application 1: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of a substance in a sample with high accuracy and precision.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] Trideuterio(¹¹³C)methanol can be utilized as an internal standard in qNMR experiments, particularly for the quantification of analytes in complex mixtures.

Experimental Protocol: qNMR using Trideuterio(¹¹³C)methanol as an Internal Standard

Objective: To determine the concentration of an analyte in a solution using trideuterio(¹¹³C)methanol as an internal standard.

Materials:

-

Analyte of interest

-

Trideuterio(¹¹³C)methanol of known high purity

-

Appropriate deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

-

High-resolution NMR spectrometer

-

Analytical balance

-

Volumetric glassware

Procedure:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a ¹³C NMR spectrum of the sample.

-

Key Acquisition Parameters for Quantitation:

-

Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.[7]

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans. This is crucial for accurate integration.[7][9]

-

Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate signal integrals.[7]

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

-

-

-

Data Processing and Analysis:

-

Process the acquired spectrum with appropriate phasing and baseline correction.

-

Integrate the area of a well-resolved signal from the analyte and the ¹³C signal from the trideuterio(¹¹³C)methanol.

-

Calculate the concentration of the analyte using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

-

Canalyte = Concentration of the analyte

-

Ianalyte = Integral of the analyte signal

-

Nanalyte = Number of ¹³C nuclei giving rise to the analyte signal

-

IIS = Integral of the internal standard signal (from ¹³C of methanol)

-

NIS = Number of ¹³C nuclei giving rise to the internal standard signal (NIS = 1)

-

MWanalyte = Molecular weight of the analyte

-

MWIS = Molecular weight of the internal standard (trideuterio(¹¹³C)methanol)

-

mIS = Mass of the internal standard

-

V = Volume of the solvent

-

Quantitative Data Summary

The following table provides typical NMR parameters for trideuterio(¹¹³C)methanol that are relevant for its use as a qNMR standard.

| Parameter | Value | Reference |

| ¹³C Chemical Shift (in CDCl₃) | ~49.0 ppm | [1] |

| ¹J(¹³C-¹H) | Not applicable (deuterated) | |

| ¹J(¹³C-²H) | ~22 Hz | [1] |

Experimental Workflow for qNMR

Application 2: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[10] By introducing an isotopically labeled substrate, such as trideuterio(¹¹³C)methanol, into a cell culture, researchers can trace the path of the labeled atoms through the metabolic network.[10] The resulting labeling patterns in downstream metabolites are then measured by mass spectrometry (MS) or NMR, and this data is used to computationally estimate the intracellular fluxes.[2][10]

Trideuterio(¹¹³C)methanol is particularly useful for studying one-carbon (1C) metabolism, a set of essential reactions that involve the transfer of one-carbon units.[11][12]

Experimental Protocol: ¹³C-Metabolic Flux Analysis using Trideuterio(¹¹³C)methanol

Objective: To quantify the metabolic fluxes in a cell culture using trideuterio(¹¹³C)methanol as a tracer.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Trideuterio(¹¹³C)methanol

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)[13]

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells under the desired experimental conditions.

-

Introduce trideuterio(¹¹³C)methanol into the culture medium at a known concentration. The cells will take up and metabolize the labeled methanol.[10]

-

Allow the cells to grow for a sufficient period to reach a metabolic and isotopic steady state.[2]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolic activity of the cells by, for example, adding a cold quenching solution.[14]

-

Extract the intracellular metabolites using a suitable extraction solvent. A common method is a biphasic extraction with a methanol/water/chloroform mixture to separate polar and nonpolar metabolites.[13][14]

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using LC-MS or GC-MS. The mass spectrometer will detect the mass isotopologue distributions (MIDs) of the metabolites, which reflect the incorporation of the ¹³C label.[2]

-

-

Data Analysis and Flux Calculation:

-

The measured MIDs are corrected for the natural abundance of isotopes.

-

This data, along with other measured rates (e.g., substrate uptake and product secretion rates), is then used as input for a computational model of the metabolic network.

-

Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.[10]

-

Quantitative Data Summary

The following table shows a hypothetical, yet representative, mass isotopologue distribution (MID) for a downstream metabolite, serine, after labeling with trideuterio(¹¹³C)methanol. This type of data is used for flux calculations.

| Mass Isotopologue | Abundance (%) |

| M+0 (unlabeled) | 40 |

| M+1 | 50 |

| M+2 | 8 |

| M+3 | 2 |

Experimental Workflow for Metabolic Flux Analysis

Tracing One-Carbon Metabolism

One-carbon metabolism is a crucial network of pathways that provides one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[11][12] Trideuterio(¹¹³C)methanol can serve as a tracer for this pathway, as it can be oxidized to formaldehyde and then to formate, which can then enter the folate cycle.[11]

Signaling Pathway: One-Carbon Metabolism

Conclusion

Trideuterio(¹¹³C)methanol is a highly versatile and valuable tool for fundamental research in chemistry and biology. Its unique isotopic labeling pattern enables precise and detailed investigations into molecular structure, concentration, and metabolic pathways. The applications in quantitative NMR and metabolic flux analysis, as detailed in this guide, provide researchers with powerful methodologies to advance their understanding of complex systems. As analytical technologies continue to improve, the utility of such sophisticated isotopic probes is expected to expand even further, opening up new avenues of scientific discovery.

References

- 1. 2005-03 [nmr.chem.ualberta.ca]

- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CA2511122A1 - Process for synthesis of methanol - Google Patents [patents.google.com]

- 5. aidic.it [aidic.it]

- 6. emerypharma.com [emerypharma.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Material Safety of Trideuterio(113C)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data for trideuterio(113C)methanol (CAS No. 1205537-83-7). The safety information presented is based on data for the closely related compound, Methanol-d3 (CAS No. 1849-29-2), as the single neutron difference in the carbon-13 isotope is not expected to significantly alter its chemical or toxicological properties. This document is intended to equip laboratory personnel with the necessary information for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It can also cause damage to organs, particularly the optic nerve and the central nervous system (CNS).[2][4][5][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][2][3][7][8] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][3][7][8] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][3][7][8] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1][3][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs.[1][2][3][7][8] |

GHS Label Elements:

-

Hazard Pictograms:

The following diagram illustrates the GHS hazard classification for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of methanol, which are expected to be very similar to those of this compound.

| Property | Value |

| Molecular Formula | CH3OH |

| Molecular Weight | 32.04 g/mol [3][10][11][12][13] |

| Appearance | Colorless liquid[5][12][14][15] |

| Odor | Alcohol-like[5][14] |

| Melting Point | -98 °C / -144.4 °F[5] |

| Boiling Point | 64.7 °C / 148.5 °F @ 760 mmHg[5] |

| Flash Point | 9.7 °C / 49.5 °F[5] |

| Vapor Pressure | 128 hPa @ 20 °C[5] |

| Vapor Density | 1.11[5] |

| Specific Gravity | 0.791[5] |

| Solubility in Water | Miscible[5][12][14] |

| Autoignition Temperature | 455 °C[16] |

| Lower Explosion Limit | 6.0 vol %[5][13] |

| Upper Explosion Limit | 31.00 vol %[5] |

Toxicology and Health Effects

Methanol is toxic and can be absorbed through ingestion, inhalation, and skin contact.[17] The toxicity of methanol is primarily due to its metabolic products, formaldehyde and formic acid, which can cause metabolic acidosis and cellular damage.[18]

Acute Effects:

-

Inhalation: May cause irritation of the respiratory tract. High vapor concentrations can lead to headache, drowsiness, nausea, vomiting, blurred vision, blindness, coma, and even death.[10]

-

Ingestion: Poisonous and can be fatal if swallowed.[5][10] Even small amounts can cause blindness.[10][19] Symptoms may include stomach ache, nausea, and vomiting.[10]

-

Skin Contact: Causes skin irritation.[10] Prolonged or repeated contact can lead to redness, itching, and dryness.[10] Skin absorption can occur, leading to systemic effects similar to ingestion.[10]

-

Eye Contact: Causes irritation.[10]

Chronic Effects: Prolonged exposure may lead to damage to the eyesight and central nervous system disorders.[10] It may also have adverse reproductive effects.[10]

Toxicity Data (Methanol):

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 6200 mg/kg[3] |

| LD50 | Rabbit | Dermal | 17100 mL/kg[16] |

| LC50 | Rat | Inhalation | 64,000 ppm/4 hr[14] |

| LC50 | Rat | Inhalation (gas) | 85.26 mg/L (4 h)[16] |

The following diagram illustrates the metabolic pathway of methanol and the resulting toxicity.

Handling and Storage Protocols

Safe Handling Procedures:

-

Use only in well-ventilated areas or under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5][7][8] No smoking.[1][2][3][5][7][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][5][7][8][9]

-

Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[3][5][7]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Store in a flammable liquids storage cabinet.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

First Aid Measures

General Advice: Immediate medical attention is required.[2][3] Show the safety data sheet to the doctor in attendance.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a physician immediately.[1][8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3]

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards:

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[9][14][20]

-

Containers may explode when heated.[5]

-

Hazardous combustion products include carbon monoxide and carbon dioxide.[7][9]

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Use water spray to cool unopened containers.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to safe areas.[21]

-

Ensure adequate ventilation.[21]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1][3][21]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[21]

Methods for Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][5][9]

-

Keep in suitable, closed containers for disposal.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be handled by a licensed waste disposal company. Do not dispose of it with household waste or into the sewer system.

This technical guide provides a summary of the key safety information for this compound. It is essential for all personnel handling this substance to be thoroughly familiar with this information and to follow all recommended safety procedures. Always refer to the complete Safety Data Sheet (SDS) for detailed information.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. fishersci.com [fishersci.com]

- 3. methanex.com [methanex.com]

- 4. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. sds.chemdox.com [sds.chemdox.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. Methyl Alcohol [webbook.nist.gov]

- 12. cetinerengineering.com [cetinerengineering.com]

- 13. Methanol Solvent Properties [macro.lsu.edu]

- 14. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 16. mercuria.com [mercuria.com]

- 17. methanex.com [methanex.com]

- 18. Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis [emedicine.medscape.com]

- 19. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 20. carlroth.com [carlroth.com]

- 21. michigan.gov [michigan.gov]

Discovery of Deuterated Methanol in Interstellar Space: A Technical Guide

Abstract

The detection of deuterated isotopologues of methanol, a key organic molecule in the interstellar medium (ISM), provides a crucial window into the physical and chemical conditions governing star and planet formation. This technical guide details the seminal discoveries of singly and doubly deuterated methanol, outlining the observational methodologies, presenting key quantitative data, and illustrating the proposed formation pathways. The high levels of deuterium fractionation observed in methanol challenge existing astrochemical models and suggest a rich chemistry occurring on the surfaces of cold dust grains, a legacy inherited by nascent stellar and planetary systems.

Introduction